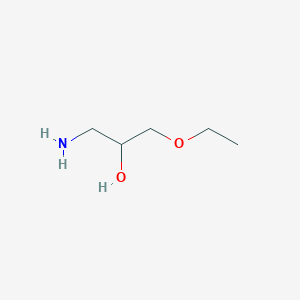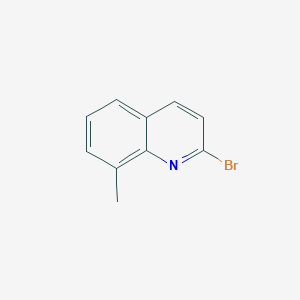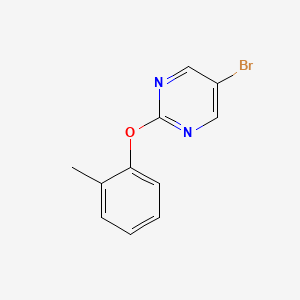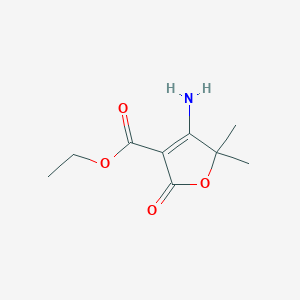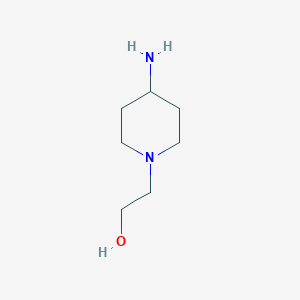![molecular formula C7H6BrN3 B1285317 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 916256-65-0](/img/structure/B1285317.png)
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine
Übersicht
Beschreibung
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C7H6BrN3 and its molecular weight is 212.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fungicidal Properties
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine has been explored for its fungicidal properties. It is structurally analogous to carboxin, a systemic fungicide. The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including the 6-bromo variant, has shown high fungicidal activity against Basidiomycete species, although substitution in the pyrimidine ring can lead to a loss of activity (Huppatz, 1985).
Phosphodiesterase Inhibitors
Compounds including this compound have been synthesized and evaluated as phosphodiesterase (PDE) inhibitors, particularly for cyclic AMP (cAMP). These compounds have shown varying degrees of inhibitory activity on PDE isolated from different tissue sources, demonstrating sensitivity to structural changes in the pyrazolo[1,5-a]pyrimidine ring (Novinson et al., 1975).
Antimicrobial and Antitrypanosomal Activity
Pyrazolo[1,5-a]pyrimidines, including 6-Bromo variants, have been noted for their antimicrobial and antitrypanosomal activities. These compounds, often containing a 1,2,3-triazole moiety, have been synthesized effectively and have shown beneficial properties as antimetabolites in purine biochemical reactions (Abdelriheem et al., 2017).
Synthesis and Structural Analysis
There is extensive research into the synthesis and structural analysis of pyrazolo[1,5-a]pyrimidines. Studies focus on the reactivity, synthesis of derivatives, and electrophilic substitutions. These investigations provide a deeper understanding of the molecular structure and potential applications of these compounds in various fields, including pharmaceuticals and materials science (Bruni et al., 1994), (Atta, 2011).
Corrosion Inhibition
The use of pyrazolo[1,5-a]pyrimidine derivatives, such as those containing bromo groups, has been explored in the field of corrosion inhibition. These heterocyclic compounds have shown efficacy in inhibiting uniform corrosion of carbon steel in cooling water systems, demonstrating their potential as multipurpose corrosion inhibitors for various ferrous alloys (Mahgoub et al., 2010).
Safety and Hazards
The safety information for “6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine” indicates that it should be handled with care. The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Wirkmechanismus
Target of Action
Similar compounds have been used in the preparation of dpp-iv inhibitors , suggesting potential targets could be enzymes involved in peptide metabolism.
Mode of Action
If it acts as a DPP-IV inhibitor, it would likely bind to the active site of the enzyme, preventing it from cleaving peptides and thus altering peptide levels in the body .
Biochemical Pathways
If it acts as a DPP-IV inhibitor, it could impact the metabolism of incretin hormones, which play a role in regulating blood glucose levels .
Result of Action
If it acts as a DPP-IV inhibitor, it could potentially increase the levels of incretin hormones, leading to increased insulin secretion and decreased blood glucose levels .
Biochemische Analyse
Biochemical Properties
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine plays a crucial role in biochemical reactions, particularly as a selective inhibitor of specific enzymes and proteins. It interacts with various biomolecules, including kinases and cyclin-dependent kinases (CDKs), which are essential for regulating cell cycle progression and other cellular processes . The compound’s interaction with these enzymes involves binding to their active sites, thereby inhibiting their activity and modulating downstream signaling pathways. This inhibition can lead to altered phosphorylation states of target proteins, affecting their function and stability.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can inhibit the proliferation of cancer cells by targeting CDKs, leading to cell cycle arrest and apoptosis. Additionally, it can affect the expression of genes involved in cell survival, differentiation, and metabolism, thereby altering the cellular phenotype. The compound’s impact on cellular metabolism includes changes in metabolic flux and the levels of key metabolites, which can influence overall cellular function and homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . The compound binds to the active sites of target enzymes, such as CDKs, through hydrogen bonding and hydrophobic interactions. This binding inhibits the enzyme’s catalytic activity, preventing the phosphorylation of substrate proteins. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell. These molecular interactions collectively contribute to the compound’s biological effects.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . The compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Its biological activity can change with prolonged exposure, leading to potential long-term effects on cellular processes. In vitro and in vivo studies have shown that the compound can induce sustained changes in cell signaling and gene expression, which may have implications for its therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound can selectively inhibit target enzymes without causing significant toxicity. At higher doses, it may induce adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm. These findings highlight the importance of optimizing dosage regimens for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities. Additionally, it can affect metabolic flux by modulating the activity of key enzymes involved in cellular metabolism. These interactions can influence the overall metabolic profile of the cell and contribute to the compound’s biological effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by efflux and influx transporters, affecting its intracellular concentration and localization. Additionally, binding proteins can sequester the compound in specific cellular compartments, influencing its distribution and activity. These transport and distribution mechanisms are critical for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, through post-translational modifications and targeting signals. Its localization can affect its interaction with biomolecules and its ability to modulate cellular processes. For example, nuclear localization may enhance its ability to regulate gene expression, while mitochondrial localization may influence cellular metabolism and energy production.
Eigenschaften
IUPAC Name |
6-bromo-2-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-2-7-9-3-6(8)4-11(7)10-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWPPXBKRXAJMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10580565 | |
| Record name | 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10580565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916256-65-0 | |
| Record name | 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10580565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



